molecular formula C23H26N2O5 B2466034 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 946367-15-3

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2466034
CAS No.: 946367-15-3
M. Wt: 410.47
InChI Key: QWYYMLFFLHGHBZ-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group at the 1-position and a 3,4,5-trimethoxybenzamide moiety at the 6-position.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-12-16(13-20(29-2)21(19)30-3)22(26)24-17-8-9-18-15(11-17)5-4-10-25(18)23(27)14-6-7-14/h8-9,11-14H,4-7,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYYMLFFLHGHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 3,4,5-trimethoxybenzoyl chloride under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Core Scaffold Key Substituents Biological Activity (if reported) Reference
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide Tetrahydroquinoline Cyclopropanecarbonyl, 3,4,5-trimethoxybenzamide Not explicitly reported
N-((1Z)-3-(2-(3-(4-chlorophenyl)-2-(3,4,5-TMB*)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB Acrylamide-hydrazide hybrid 4-Chlorophenyl, furan, dual 3,4,5-TMB Cytotoxic (synthesis focus)
N-(2-Hydroxybenzoyl)-3,4,5-TMB (1y) Salicylamide 2-Hydroxybenzoyl, 3,4,5-TMB Not explicitly reported
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-TMB (4a) Acrylamide Furan, o-tolylamino, 3,4,5-TMB Potential chemotherapeutic (structural focus)
Trimethobenzamide hydrochloride Benzamide Dimethylaminoethoxybenzyl, 3,4,5-TMB Antinauseant

*TMB: Trimethoxybenzamide

Key Observations:

  • Cyclopropane vs. Furan/Acrylamide: The cyclopropanecarbonyl group in the target compound may confer greater rigidity and metabolic resistance compared to furan or acrylamide-based analogs, which are more flexible and prone to hydrolysis .
  • Trimethoxybenzamide Ubiquity: The 3,4,5-TMB moiety is a common pharmacophore across analogs, likely enhancing binding to hydrophobic pockets in targets (e.g., tubulin in cytotoxic agents) .
  • Substituent Diversity: Chlorophenyl (in 6a), hydroxybenzoyl (in 1y), and dimethylaminoethoxy (in trimethobenzamide) substituents modulate solubility and target specificity .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy in different biological contexts.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Chemical Formula : C23H21N3O4
  • Molecular Weight : 403.43 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Moiety : This can be achieved through hydrogenation of quinoline derivatives.
  • Amide Bond Formation : The final step involves coupling the tetrahydroquinoline derivative with 3,4,5-trimethoxybenzoic acid using coupling agents like EDCI and HOBt.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that various carbon-bridged steroids and triterpenoids showed strong antitumor activity against multiple cancer types including renal cancer and prostate cancer with confidence levels exceeding 90% in some cases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in tumor growth and metastasis. For example:

  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : It could induce cell cycle arrest at specific phases (e.g., G2/M phase), preventing further cell division.

Case Studies

A series of case studies have demonstrated the efficacy of similar compounds in various biological assays:

StudyCompound TestedBiological ActivityResults
Study 1Carbon-Bridged SteroidsAntitumorModerate to strong activity against several cancer cell lines
Study 2TriterpenoidsAntimicrobialShowed moderate activity against bacterial strains
Study 3Related BenzamidesAntifungalEffective against fungal strains comparable to standard treatments

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